1-Boc-4-hydroxybenzimidazole
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Overview
Description
1-Boc-4-hydroxybenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The “Boc” in this compound stands for tert-butoxycarbonyl, a protecting group commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-hydroxybenzimidazole can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzimidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-hydroxybenzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-Boc-4-oxo-benzimidazole.
Reduction: Formation of 4-hydroxybenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-Boc-4-hydroxybenzimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-hydroxybenzimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
4-hydroxybenzimidazole: Lacks the Boc protecting group, making it more reactive.
1-Boc-benzimidazole:
N-hydroxybenzimidazole: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness: 1-Boc-4-hydroxybenzimidazole is unique due to the presence of both the Boc protecting group and the hydroxyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities and applications in various fields .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl 4-hydroxybenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-13-10-8(14)5-4-6-9(10)15/h4-7,15H,1-3H3 |
InChI Key |
CTEPJLJZIFRDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC=C2O |
Origin of Product |
United States |
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